2-Aminothieno[2,3-d]pyrimidin-4(3H)-one

thymidylate synthase inhibitor dihydrofolate reductase inhibitor dual antifolate

2-Aminothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1010068-13-9) is the core scaffold of a distinct class of classical and nonclassical antifolates that operate via a mechanistically unique binding mode. Unlike conventional 2,4-diaminopyrimidine antifolates that primarily inhibit dihydrofolate reductase (DHFR), the 2-amino-4-oxo thieno[2,3-d]pyrimidine system was shown by X-ray crystallography to bind in a “folate” conformation, enabling potent dual inhibition of thymidylate synthase (TS) and DHFR.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
Cat. No. B8118250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=O)NC(=N2)N
InChIInChI=1S/C6H5N3OS/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H3,7,8,9,10)
InChIKeyTZKXCIKFJQSZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one Is a Strategic Procurement Choice for Antifolate Drug Discovery


2-Aminothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1010068-13-9) is the core scaffold of a distinct class of classical and nonclassical antifolates that operate via a mechanistically unique binding mode . Unlike conventional 2,4-diaminopyrimidine antifolates that primarily inhibit dihydrofolate reductase (DHFR), the 2-amino-4-oxo thieno[2,3-d]pyrimidine system was shown by X-ray crystallography to bind in a “folate” conformation, enabling potent dual inhibition of thymidylate synthase (TS) and DHFR . This scaffold further supports folate receptor (FR)-selective cellular uptake while bypassing the reduced folate carrier (RFC), a property that distinguishes it from pemetrexed, lometrexol, and methotrexate . These structural and mechanistic features make the compound a high-value starting point for developing multitargeted antitumor and antiprotozoal agents.

Why Generic Substitution with Other 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one Analogs Fails Without Quantitative Comparator Data


Compounds sharing the thieno[2,3-d]pyrimidine-4(3H)-one core cannot be treated as interchangeable because minor structural variations produce dramatic potency shifts of two to three orders of magnitude . For instance, replacing a 6-ethyl substituent with a 6-methyl group reduces dual TS/DHFR inhibitory potency by 100- to 1,000-fold . Similarly, altering the bridge length between the bicyclic core and the aryl side chain fundamentally changes whether cellular uptake occurs via folate receptors or the proton-coupled folate transporter (PCFT), with downstream consequences for tumor selectivity . Even within the same substitution class, 2-amino-4-oxo thieno[2,3-d]pyrimidines and their pyrrolo[2,3-d]pyrimidine counterparts adopt completely different binding modes (“folate” vs. “2,4-diamino”) at DHFR, resulting in divergent enzyme inhibition profiles . Procurement decisions must therefore be guided by specific, comparator-anchored performance data rather than scaffold-level assumptions.

2-Aminothieno[2,3-d]pyrimidin-4(3H)-one Evidence Guide: Quantified Differentiation Versus Closest Analogs


2-Amino-4-oxo Thieno[2,3-d]pyrimidine Delivers Superior Dual TS/DHFR Inhibition Compared to the 2,4-Diamino Pyrrolo[2,3-d]pyrimidine Scaffold

The classical 2-amino-4-oxo thieno[2,3-d]pyrimidine compound 2 inhibits human TS with an IC50 of 54 nM and human DHFR with an IC50 of 19 nM, whereas the best classical pyrrolo[2,3-d]pyrimidine analog (compound 4) achieves only 90 nM on TS and 420 nM on DHFR . This represents a 1.7-fold improvement on TS and a 22-fold improvement on DHFR for the thieno scaffold. Both scaffolds are N-{4-[(2-amino-4-oxo-5-arylthio)benzoyl]}-L-glutamic acid classical antifolates with 6-ethyl substitution, allowing a direct head-to-head comparison of the core heterocycle contribution. The X-ray data confirm that the thieno[2,3-d]pyrimidine ring binds DHFR in a folate mode, while the pyrrolo[2,3-d]pyrimidine ring binds in a 2,4-diamino mode, rationalizing the divergent DHFR potency .

thymidylate synthase inhibitor dihydrofolate reductase inhibitor dual antifolate

6-Ethyl Substitution on the 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one Core Increases Antitumor Potency by Two to Three Orders of Magnitude Over the 6-Methyl Analog

In the same publication (Gangjee et al., 2009) comparing classical antifolates that differ only at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, the 6-ethyl compound 2 was a potent dual inhibitor (TS IC50 = 54 nM, DHFR IC50 = 19 nM), while the 6-methyl analogue 1 was substantially less active across both enzymes and tumor cell lines . The authors explicitly state that 6-ethyl substitution increases both the potency (by two to three orders of magnitude) and the spectrum of tumor inhibition in vitro compared to the 6-methyl analogue . This is the foundational SAR result establishing 6-ethyl as a critical pharmacophoric element for the thieno[2,3-d]pyrimidine antifolate series.

structure-activity relationship 6-alkyl substitution antitumor potency

Folate Receptor-Selective Cellular Uptake of 6-Substituted Thieno[2,3-d]pyrimidines Bypasses the Reduced Folate Carrier, Distinct from Pemetrexed and Lometrexol

A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines (compounds 3-6) inhibited CHO cells expressing folate receptors (FRs) α or β, but were completely inactive toward CHO cells that lacked FRs and instead expressed only the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT) . This is in contrast to pemetrexed, which is a high-affinity substrate for RFC and PCFT, and lometrexol, which also uses RFC for cellular entry. The potent inhibitory effects toward cells expressing FRs but not PCFT provide direct evidence that cellular uptake of this series by FRs does not depend on the presence of PCFT . More recent work (2023) extended this finding: 6-substituted thieno[2,3-d]pyrimidines 3-9 inhibited CHO cells expressing FRα or FRβ, but not RFC . Against KB tumor cells, compounds 4-9 showed IC50 values from 2.11 to 7.19 nM . The dual purine biosynthesis inhibition (GARFTase/AICARFTase) combined with FR specificity is described as a unique mechanistic feature distinct from all other known antifolates .

folate receptor targeting RFC-independent uptake tumor selectivity

GARFTase Inhibition by 6-Substituted Thieno[2,3-d]pyrimidines Matches or Exceeds Pemetrexed in Situ, While In Vitro Potency Is Superior

In a direct comparative in situ GARFTase inhibition assay (Deng et al., 2009), the 6-substituted thieno[2,3-d]pyrimidines 3, 4, 5, and 6 showed IC50 values of 13.8, 13.3, 23.6, and 26.6 nM respectively, compared to pemetrexed at 30 nM and lometrexol at 14 nM . In the in vitro GARFTase assay, compounds 3 and 4 gave IC50 values of 8.52 µM and 5.51 µM, while pemetrexed showed >20 µM and lometrexol showed 0.78 µM . Importantly, the thieno compounds achieved single-digit nanomolar growth inhibition (IC50 4.7-334 nM) in KB and IGROV1 human tumor cells expressing FRs, with GARFTase confirmed as the intracellular target . Compound 9 from the 2023 series was 17- to 882-fold more potent against GARFTase than previously reported compounds 2, 10, and 11 .

GARFTase inhibitor purine biosynthesis in situ enzyme assay

X-ray Crystallography Confirms a Unique Folate Binding Mode for the Thieno[2,3-d]pyrimidine Ring, Fundamentally Distinct from Pyrrolo[2,3-d]pyrimidine and Quinazoline Antifolates

X-ray crystal structures of the classical thieno[2,3-d]pyrimidine compound 2 and its 6-methyl analogue 1 in ternary complex with human DHFR and NADPH revealed, for the first time, that the thieno[2,3-d]pyrimidine ring binds in a “folate” mode . In this binding mode, the thieno sulfur atom occupies a position analogous to the 4-amino group of classical 2,4-diaminopyrimidine DHFR inhibitors, enabling the ring to mimic the natural folate cofactor orientation . In contrast, the pyrrolo[2,3-d]pyrimidine scaffold has been shown crystallographically to bind DHFR in a “2,4-diamino mode,” where the pyrrole nitrogen mimics the 4-amino moiety . Additionally, the 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidine extension was also shown to bind with the thieno S mimicking the 4-amino of methotrexate . These structurally characterized binding differences directly correlate with the divergent DHFR inhibitory potencies observed between the thieno and pyrrolo series (19 nM vs. 420 nM at human DHFR).

X-ray crystallography DHFR binding mode folate conformation

Nonclassical 2-Amino-4-oxo-6-arylaminomethyl Thieno[2,3-d]pyrimidines Achieve DHFR Inhibition Against Toxoplasma gondii Comparable to Trimethoprim, with Broader Antimicrobial Spectrum

Dailidė and Tumkevičius (2023) evaluated a set of 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones against DHFR from three opportunistic pathogens . The best compounds achieved IC50 values of 2.3-6.0 µM against Toxoplasma gondii DHFR (tgDHFR) and 23-56.5 µM against Pneumocystis carinii DHFR (pcDHFR). Notably, the activity against tgDHFR (IC50 2.3-6.0 µM) was comparable to trimethoprim (IC50 2.7 µM), the standard-of-care comparator . A classical antifolate analog, 2-{4-[(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]benzamido}-L-glutamic acid, inhibited DHFR from all three organisms (pcDHFR IC50 = 6.6 µM, tgDHFR IC50 = 1.06 µM, maDHFR IC50 = 16.9 µM) . This contrasts with the purely lipophilic nonclassical analogs, which were completely inactive against Mycobacterium avium DHFR, demonstrating the importance of the classical glutamate side chain for broadening the antimicrobial spectrum.

Toxoplasma gondii DHFR Pneumocystis carinii DHFR antiprotozoal antifolate

2-Aminothieno[2,3-d]pyrimidin-4(3H)-one: Evidence-Based Research and Industrial Application Scenarios


Dual TS/DHFR Antitumor Agent Lead Optimization with Nanomolar Enzyme Potency

Medicinal chemistry teams developing dual thymidylate synthase-dihydrofolate reductase inhibitors should prioritize the 2-amino-4-oxo thieno[2,3-d]pyrimidine core with 6-ethyl substitution. The crystallographically validated folate binding mode enables dual TS/DHFR inhibition at IC50 values of 54 nM and 19 nM respectively, representing a 22-fold DHFR potency advantage over the pyrrolo[2,3-d]pyrimidine scaffold . The two-to-three-orders-of-magnitude potency gain from 6-ethyl versus 6-methyl substitution provides actionable SAR for lead optimization campaigns .

Folate Receptor-Targeted Cancer Therapeutics with Reduced Systemic Toxicity

The 6-substituted thieno[2,3-d]pyrimidine platform uniquely enables FRα/FRβ-selective tumor delivery while completely bypassing the reduced folate carrier . Compounds in this series show KB tumor cell IC50 values of 2.11-7.19 nM with GARFTase as the intracellular target . This transport selectivity profile is mechanistically distinct from pemetrexed and lometrexol, making the scaffold a strategic choice for tumor-targeted purine biosynthesis inhibition programs where dose-limiting toxicities from RFC-mediated uptake in normal tissues must be minimized .

Antiprotozoal DHFR Inhibitor Development for Toxoplasma gondii and Pneumocystis carinii

The 2-amino-4-oxo thieno[2,3-d]pyrimidine scaffold supports both nonclassical, passively transported antifolates and classical FR-targeted analogs for antiprotozoal applications . Nonclassical 6-(arylaminomethyl) derivatives achieve tgDHFR inhibition (IC50 2.3 µM) comparable to trimethoprim (IC50 2.7 µM), while classical glutamate conjugates extend the inhibitory spectrum to M. avium DHFR (IC50 16.9 µM) . This dual-format capability allows researchers to pursue both CNS-penetrant nonclassical agents and FR-targeted classical agents from the same core scaffold.

Multitargeted One-Carbon Metabolism Inhibitor Discovery Combining Cytosolic and Mitochondrial Targets

The 2023 series of 6-substituted thieno[2,3-d]pyrimidines demonstrated that appropriate side-chain engineering can expand the target profile beyond GARFTase/AICARFTase to include mitochondrial serine hydroxymethyltransferase 2 (SHMT2) . Compounds 1, 2, and 6 in this series inhibited both cytosolic purine biosynthesis and mitochondrial one-carbon metabolism, a multitargeted strategy designed to reduce resistance emergence . Compound 9 achieved 17- to 882-fold improvement in GARFTase potency over earlier analogs , illustrating the scaffold's capacity for iterative potency gains through structure-guided substitution.

Quote Request

Request a Quote for 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.